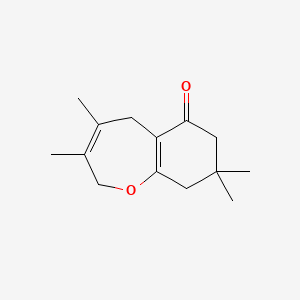
3,4,8,8-Tetramethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,8,8-Tetramethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one: is a complex organic compound that belongs to the class of benzoxepins
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,8,8-Tetramethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one typically involves multi-step organic reactions. The starting materials and reagents used can vary, but common steps might include:
Formation of the benzoxepin ring: This could involve cyclization reactions using appropriate precursors.
Introduction of methyl groups: Alkylation reactions might be used to introduce the methyl groups at the specified positions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could be used to modify the oxidation state of certain functional groups.
Substitution: Various substitution reactions might be possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: : The compound could be used as a building block for synthesizing more complex molecules. Biology Medicine : Possible use in drug development, particularly if the compound exhibits biological activity. Industry : Applications in materials science, such as in the development of new polymers or coatings.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxepin derivatives: Other compounds in the benzoxepin family.
Tetramethyl derivatives: Compounds with similar methyl group substitutions.
Uniqueness
The unique structural features of 3,4,8,8-Tetramethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one, such as the specific placement of methyl groups and the benzoxepin ring, might confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
833446-93-8 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
3,4,8,8-tetramethyl-2,5,7,9-tetrahydro-1-benzoxepin-6-one |
InChI |
InChI=1S/C14H20O2/c1-9-5-11-12(15)6-14(3,4)7-13(11)16-8-10(9)2/h5-8H2,1-4H3 |
Clave InChI |
NEXMBMPSPYCNIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(COC2=C(C1)C(=O)CC(C2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


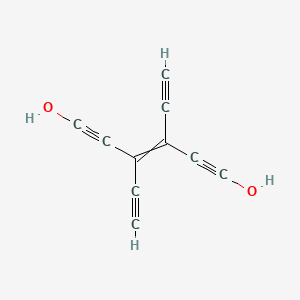
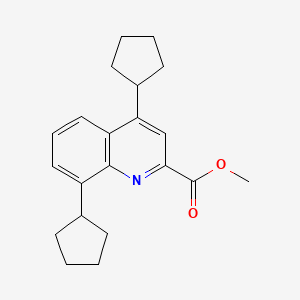
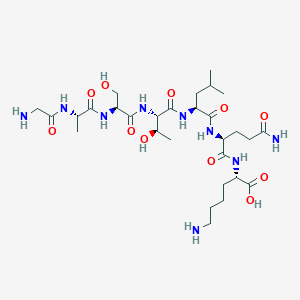
![2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B14212546.png)
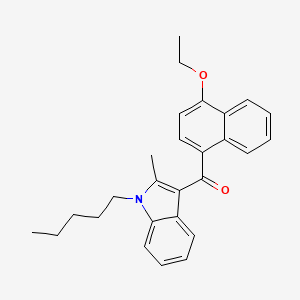
![Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]-](/img/structure/B14212550.png)
![9,9-Bis{4-[(prop-2-yn-1-yl)oxy]phenyl}-9H-fluorene](/img/structure/B14212553.png)
![1-[(Methanesulfonyl)amino]-N-methylmethanesulfonamide](/img/structure/B14212555.png)
![2-[3-[2-(2-methylanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14212562.png)
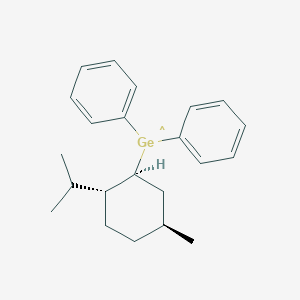
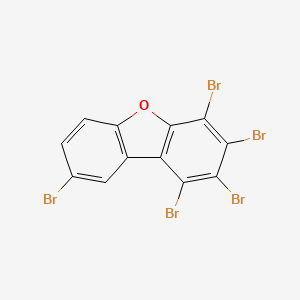
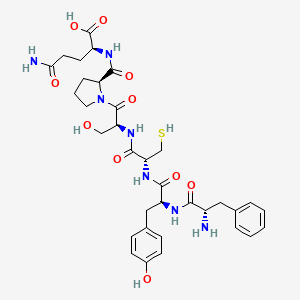
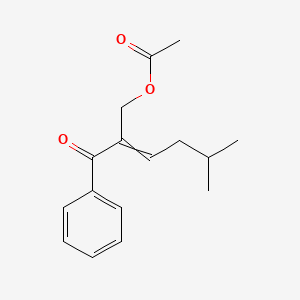
![N-(2-{[2-Nitro-5-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide](/img/structure/B14212599.png)
